![molecular formula C9H13ClN2O4 B6309011 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride CAS No. 2271-58-1](/img/structure/B6309011.png)
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride
Overview
Description
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride (2-ANP) is an organic compound that is used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a molecular weight of 205.6 g/mol and a melting point of 162-164 °C. 2-ANP has a wide range of applications in biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride is used in a variety of scientific research applications, including the study of enzyme reactions, drug metabolism, and biochemical pathways. It is also used as an inhibitor of enzymes that are involved in the metabolism of drugs and other compounds. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride has been used to study the mechanism of action of various drugs and to investigate the effects of drugs on the body.
Mechanism of Action
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride acts as an enzyme inhibitor by binding to the active site of the enzyme and preventing it from catalyzing its reaction. This inhibition of enzyme activity can be used to study the mechanism of action of drugs and other compounds.
Biochemical and Physiological Effects
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride has been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride is a relatively inexpensive and easy to synthesize compound that can be used in a variety of laboratory experiments. It is also relatively non-toxic and can be used in a wide range of concentrations. However, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride can be degraded by light, air, and heat, so it must be stored in a cool, dark place.
Future Directions
There are several potential future directions for the use of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride in scientific research. One potential application is in the development of new drugs and other compounds that target specific enzymes or biochemical pathways. Another potential application is in the development of new methods for the study of enzyme kinetics and drug metabolism. Additionally, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride could be used to study the effects of drugs on various physiological processes, such as the immune system and metabolism. Finally, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride could be used to study the effects of drugs on cell growth and differentiation.
Synthesis Methods
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride can be synthesized from 4-nitrophenylacetonitrile and 2-amino-1,3-propanediol in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80 °C. The resulting product is then purified by recrystallization from ethanol.
properties
IUPAC Name |
2-amino-1-(4-nitrophenyl)propane-1,3-diol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.ClH/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15;/h1-4,8-9,12-13H,5,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYYUQAZZGDCPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941302 | |
Record name | 2-Amino-1-(4-nitrophenyl)propane-1,3-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-nitrophenyl)-1,3-propanediol hydrochloride | |
CAS RN |
19534-26-0 | |
Record name | NSC52710 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1-(4-nitrophenyl)propane-1,3-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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